

Proadrenomedullin (1-20) human ELISA kit protocol

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Compound of Interest

Compound Name: Proadrenomedullin (1-20), human

Cat. No.: B14804034

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An in-depth guide to the Proadrenomedullin (1-20) Human ELISA kit protocol, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental procedures, and data presentation to facilitate the accurate quantification of human Proadrenomedullin (1-20), also known as PAMP-20, in various biological samples.

Application Notes

Introduction

Proadrenomedullin (proADM) is a precursor peptide that is cleaved to produce several active fragments, including Adrenomedullin (ADM) and Proadrenomedullin N-Terminal 20 Peptide (PAMP-20).^{[1][2]} PAMP-20 is a 20-amino acid peptide that has been shown to have vasodilatory and bronchodilatory properties and may play a role in various physiological processes.^{[1][3]} The accurate measurement of PAMP-20 in biological samples is crucial for understanding its role in health and disease. This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of human PAMP-20 concentrations in serum, plasma, tissue homogenates, and cell culture supernatants.^[4]

Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique.^{[5][6]} A microplate is pre-coated with a monoclonal antibody specific for human PAMP-20.^{[6][7]}

Standards and samples are pipetted into the wells, and any PAMP-20 present is bound by the immobilized antibody. Following a wash step, a biotin-conjugated antibody specific for human PAMP-20 is added to the wells.[6] After another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is added.[5] Following a final wash, a substrate solution is added, and the color develops in proportion to the amount of PAMP-20 bound in the initial step. The color development is stopped, and the intensity of the color is measured.[6]

Data Presentation

Standard Curve Example

The following table represents a typical standard curve generated using this ELISA kit. The optical density (OD) values are read at 450 nm.

Standard Concentration (pg/mL)	OD at 450 nm
1000	2.458
500	1.632
250	0.985
125	0.551
62.5	0.312
31.25	0.189
0 (Blank)	0.050

Assay Precision

The precision of the assay is determined by the coefficient of variation (CV).

Assay Type	Precision
Intra-Assay CV	< 8%
Inter-Assay CV	< 10%

Experimental Protocols

Reagent Preparation

- Wash Buffer (1x): Dilute the concentrated Wash Buffer with distilled water to the required volume.
- Standard Dilutions: Reconstitute the Standard with the Standard Diluent. Prepare a dilution series of the standard as specified in the kit manual. A common approach is a 2-fold serial dilution.[\[4\]](#)
- Biotinylated Antibody Working Solution (1x): Prepare the working solution by diluting the concentrated Biotinylated Antibody as instructed in the kit manual.
- Streptavidin-HRP Working Solution (1x): Prepare the working solution by diluting the concentrated Streptavidin-HRP as instructed in the kit manual.

Sample Preparation and Storage

- Serum: Collect blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes.[\[4\]](#) Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[4\]](#)
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[\[4\]](#) Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C.[\[4\]](#)
- Cell Culture Supernatants: Remove particulates by centrifugation at 2000-3000 RPM for 20 minutes.[\[5\]](#) Assay immediately or aliquot and store at -20°C or -80°C.[\[4\]](#)
- Tissue Homogenates: Rinse 100mg of tissue with 1X PBS. Homogenize in 1ml of 1X PBS and store overnight at -20°C. Perform two freeze-thaw cycles to break the cell membranes. Centrifuge the homogenates for 5 minutes at 5000 x g at 2-8°C.[\[4\]](#) Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[\[4\]](#)

Assay Procedure

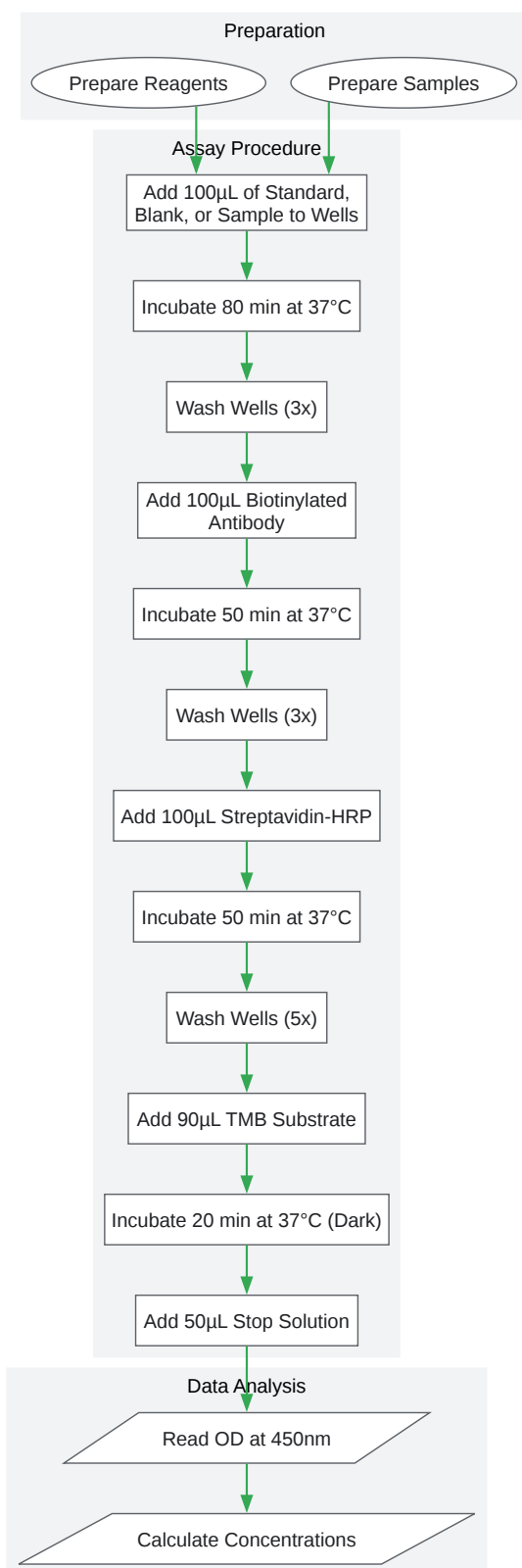
- Bring all reagents and samples to room temperature before use.^[4] It is recommended that all standards and samples be assayed in duplicate.^[4]
- Add 100 μ L of each Standard, Blank, and sample into the appropriate wells. Cover the plate and incubate for 80 minutes at 37°C.
- Aspirate the liquid from each well. Wash each well with 200 μ L of 1x Wash Solution. Repeat the wash process three times for a total of three washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Add 100 μ L of Biotinylated Antibody Working Solution to each well. Cover the plate and incubate for 50 minutes at 37°C.
- Repeat the wash step as in step 3.
- Add 100 μ L of Streptavidin-HRP Working Solution to each well. Cover the plate and incubate for 50 minutes at 37°C.
- Repeat the wash step as in step 3, but for a total of five washes.
- Add 90 μ L of TMB Substrate Solution to each well. Incubate for 20 minutes at 37°C in the dark.
- Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read the optical density of each well within 10 minutes, using a microplate reader set to 450 nm.^[5]

Data Analysis

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- Use the standard curve to determine the concentration of PAMP-20 in the samples. The concentration of the samples is then determined by comparing the OD of the samples to the standard curve.

Visualizations

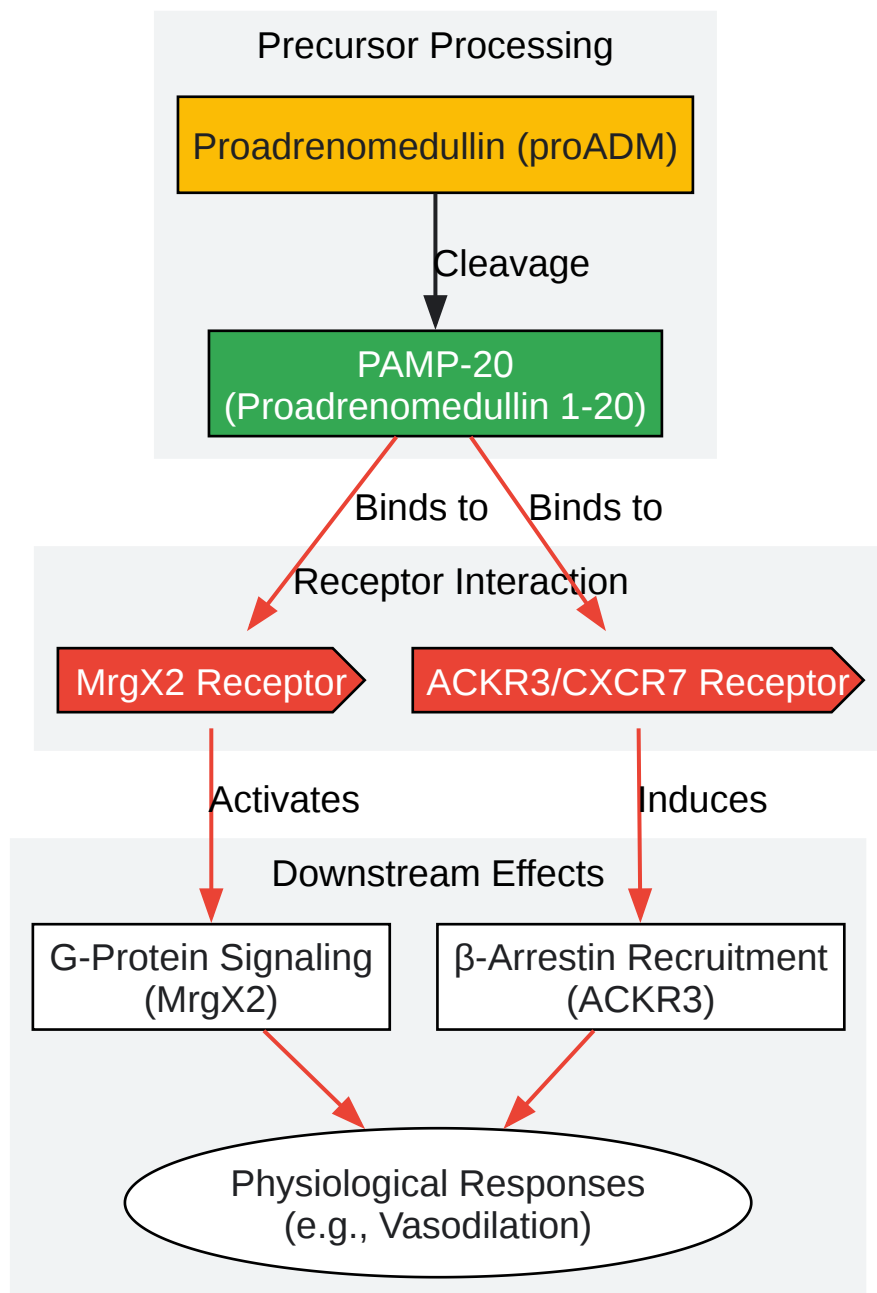
ELISA Workflow



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Caption: A flowchart illustrating the major steps of the Proadrenomedullin (1-20) Human ELISA protocol.

PAMP-20 Signaling Pathway

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Caption: A diagram showing the generation of PAMP-20 and its interaction with the MrgX2 and ACKR3 receptors.

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